molecular formula C14H21NO B3293464 3-(4-Tert-butoxy-phenyl)-pyrrolidine CAS No. 885277-97-4

3-(4-Tert-butoxy-phenyl)-pyrrolidine

Cat. No.: B3293464
CAS No.: 885277-97-4
M. Wt: 219.32 g/mol
InChI Key: JHMGAVWKBSWYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butoxy-phenyl)-pyrrolidine: is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 4-tert-butoxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Tert-butoxy-phenyl)-pyrrolidine typically involves the reaction of 4-tert-butoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Tert-butoxy-phenyl)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Tert-butoxy-phenyl)-pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate the binding sites and activity of enzymes or receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butoxy-phenyl)-pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    3-(4-Tert-butyl-phenyl)-pyrrolidine: Similar structure but with a tert-butyl group instead of a tert-butoxy group.

    3-(4-Methoxy-phenyl)-pyrrolidine: Contains a methoxy group instead of a tert-butoxy group.

    3-(4-Ethoxy-phenyl)-pyrrolidine: Features an ethoxy group in place of the tert-butoxy group.

Uniqueness: 3-(4-Tert-butoxy-phenyl)-pyrrolidine is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,3)16-13-6-4-11(5-7-13)12-8-9-15-10-12/h4-7,12,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMGAVWKBSWYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696002
Record name 3-(4-tert-Butoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-97-4
Record name 3-(4-tert-Butoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Tert-butoxy-phenyl)-pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(4-Tert-butoxy-phenyl)-pyrrolidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-Tert-butoxy-phenyl)-pyrrolidine
Reactant of Route 4
Reactant of Route 4
3-(4-Tert-butoxy-phenyl)-pyrrolidine
Reactant of Route 5
Reactant of Route 5
3-(4-Tert-butoxy-phenyl)-pyrrolidine
Reactant of Route 6
3-(4-Tert-butoxy-phenyl)-pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.